2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-3-methyl-butyric acid
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Overview
Description
2-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-ETHYL]-BENZOYLAMINO}-3-METHYL-BUTYRIC ACID is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its biological activity, particularly in cancer treatment.
Preparation Methods
The synthesis of 2-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-ETHYL]-BENZOYLAMINO}-3-METHYL-BUTYRIC ACID involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Scientific Research Applications
2-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-ETHYL]-BENZOYLAMINO}-3-METHYL-BUTYRIC ACID has several applications in scientific research:
Chemistry: It is used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: It has shown promise as an antifolate agent, which can inhibit the growth of cancer cells by targeting specific enzymes involved in nucleotide synthesis
Mechanism of Action
The compound exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in the de novo synthesis of purine nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. This mechanism is particularly effective in cancer cells, which have a high rate of nucleotide synthesis .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Pemetrexed: Another antifolate used in cancer treatment.
Methotrexate: A well-known antifolate used for cancer and inflammatory diseases.
AGF117: A closely related compound with similar biological activity
These compounds share a similar core structure but differ in their side chains and specific functional groups, which can affect their biological activity and specificity.
Properties
Molecular Formula |
C20H23N5O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H23N5O4/c1-10(2)15(19(28)29)23-17(26)12-6-3-11(4-7-12)5-8-13-9-22-16-14(13)18(27)25-20(21)24-16/h3-4,6-7,9-10,15H,5,8H2,1-2H3,(H,23,26)(H,28,29)(H4,21,22,24,25,27)/t15-/m0/s1 |
InChI Key |
MYENGRJSPURSQB-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
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